2-(2-chloro-4-nitrophenyl)-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(2-chloro-4-nitrophenyl)-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-nitrophenyl)-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-chloro-4-nitrobenzoic acid hydrazide with 2-methylfuran-3-carboxylic acid under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-nitrophenyl)-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The furan ring can be oxidized to form various derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-(2-amino-4-nitrophenyl)-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized furan derivatives.
Scientific Research Applications
2-(2-chloro-4-nitrophenyl)-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-nitrophenyl)-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole
- 2-(2-nitrophenyl)-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole
- 2-(2-chloro-4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Uniqueness
2-(2-chloro-4-nitrophenyl)-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole is unique due to the presence of both the chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the furan and oxadiazole rings provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O4/c1-7-9(4-5-20-7)12-15-16-13(21-12)10-3-2-8(17(18)19)6-11(10)14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENMQZHIWLDHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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